1-Fluoro-3-[(S)-methanesulfinyl]benzene
Description
General Overview of Chiral Sulfoxides in Organic Chemistry
Chiral sulfoxides are compounds containing a stereogenic sulfur atom, and they have garnered considerable attention in asymmetric synthesis over the last few decades. medcraveonline.comsemanticscholar.org The utility of the sulfinyl group as a chiral auxiliary is due to the distinct steric and electronic properties of its substituents: a lone pair of electrons, an oxygen atom, and two different carbon-based groups. semanticscholar.org This arrangement allows for the effective differentiation between the faces of a nearby reactive center, thereby guiding the stereochemical outcome of a reaction. semanticscholar.org
The conformational stability of the sulfinyl group at room temperature is a key feature, with a high barrier to inversion, ensuring that its chirality is maintained under typical reaction conditions. illinois.edu Methods for preparing enantiomerically enriched sulfoxides are well-established and include the asymmetric oxidation of prochiral sulfides and nucleophilic substitution on chiral sulfur derivatives. medcraveonline.comacs.org The Andersen synthesis, which involves the reaction of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent, is a classic and widely used method that proceeds with complete inversion of configuration at the sulfur atom. medcraveonline.com
Chiral sulfoxides are not only intermediates but also valuable reagents and have been employed in the synthesis of a wide range of biologically active compounds and natural products. medcraveonline.comtandfonline.com Their ability to control stereochemistry has made them indispensable tools in the field of asymmetric synthesis. tandfonline.comresearchgate.net
Strategic Importance of Fluorine in Organic Synthesis and Medicinal Chemistry Research
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate their physical, chemical, and biological properties. numberanalytics.comresearchgate.net The unique characteristics of the fluorine atom, such as its small size (van der Waals radius of 1.47 Å, comparable to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond, are responsible for these effects. tandfonline.com
In medicinal chemistry, the introduction of fluorine can lead to significant improvements in a drug candidate's profile. nih.govacs.org It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and alter physicochemical properties like pKa and lipophilicity, which can improve membrane permeability and bioavailability. tandfonline.comacs.orgchemxyne.com The strategic placement of fluorine can reduce the basicity of nearby functional groups, which can lead to better absorption of a drug. tandfonline.com
Furthermore, the isotope ¹⁸F is a positron emitter used in Positron Emission Tomography (PET) imaging, a sensitive technique for in vivo imaging that has extensive applications in drug discovery and diagnostics. tandfonline.comnih.gov The growing applications of fluorine in drug design continue to drive the development of new and more efficient fluorination methods. nih.govacs.org
Significance of 1-Fluoro-3-[(S)-methanesulfinyl]benzene as a Chiral Building Block
This compound emerges as a significant chiral building block by combining the advantageous properties of both the chiral sulfoxide (B87167) group and the fluorine atom. This molecule provides a scaffold that can be elaborated into more complex structures with a high degree of stereocontrol, while the fluorine atom can impart desirable pharmacokinetic and physicochemical properties to the final molecule.
The presence of the fluorine atom on the phenyl ring influences the electronic nature of the aromatic system, which can affect the reactivity of the molecule in subsequent synthetic transformations. The chiral methanesulfinyl group serves as a powerful stereo-directing group, enabling the enantioselective synthesis of a variety of organic compounds. The combination of these two functionalities in a single, relatively simple molecule makes it a versatile tool for the synthesis of fluorinated drug candidates and other advanced materials. nih.gov The use of such building blocks is a dominant approach in drug discovery, allowing for the systematic exploration of chemical space around a fluorinated core. nih.gov
Scope and Objectives of the Research Compendium on this compound
This research compendium aims to provide a focused and detailed overview of the chemical compound this compound. The primary objective is to consolidate the fundamental knowledge regarding this specific chiral building block. The scope of this article is strictly limited to the chemical and synthetic aspects of the compound.
The compendium will begin with a general introduction to the broader classes of compounds to which it belongs—chiral sulfoxides and organofluorine compounds—to establish the context of its significance. It will then delve into the strategic importance of both the chiral sulfinyl moiety and the fluorine substituent in the context of organic synthesis and medicinal chemistry. The central focus will remain on the role of this compound as a versatile chiral synthon. The overarching goal is to present a clear and scientifically accurate resource for researchers interested in the application of fluorinated chiral building blocks in modern organic synthesis.
Compound Data
Below is a table summarizing the key identifiers for the subject compound.
| Identifier | Value |
| Compound Name | This compound |
| Molecular Formula | C₇H₇FOS |
| Molecular Weight | 158.19 g/mol |
| CAS Number | 824949-16-6 |
Enantioselective Oxidation of 1-Fluoro-3-(methylthio)benzene
The most direct and atom-economical approach to synthesize this compound is the enantioselective oxidation of 1-fluoro-3-(methylthio)benzene. This transformation requires a chiral catalyst or reagent to differentiate between the two lone pairs of electrons on the sulfur atom, thereby selectively forming one enantiomer of the sulfoxide over the other. Methodologies are broadly categorized into metal-catalyzed and organocatalytic systems, both of which have demonstrated significant success in the asymmetric oxidation of aryl alkyl sulfides.
Metal-Catalyzed Asymmetric Sulfoxidation Approaches
Transition metal complexes, featuring chiral ligands, are powerful catalysts for enantioselective sulfoxidation. The metal center activates the oxidant and provides a chiral environment that directs the oxygen transfer to the sulfide (B99878) substrate. Various metals have been explored, each with unique characteristics and efficacies.
The Kagan-Modena modification of the Sharpless epoxidation catalyst system is a foundational method for asymmetric sulfoxidation. The active catalyst is typically formed in situ from a titanium(IV) alkoxide, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), and a chiral diethyl tartrate (DET) ligand. This system uses an organic hydroperoxide as the terminal oxidant.
While specific data for the oxidation of 1-fluoro-3-(methylthio)benzene using this exact system is not prominently reported, extensive studies on analogous aryl alkyl sulfides demonstrate its general applicability and high potential for enantioselectivity. A reinvestigation of the Modena protocol, which uses a 1:4 ratio of Ti(Oi-Pr)₄ to (R,R)-DET with tert-butyl hydroperoxide, has shown high yields (63-99%) and enantiomeric excesses (ee) ranging from 70-97% for a variety of alkyl aryl sulfides. organic-chemistry.org The reaction conditions are typically mild, performed at low temperatures (e.g., -20 °C) in solvents like dichloromethane (B109758) to maximize enantioselectivity. The success of this system with a broad range of electronically and sterically diverse thioanisole (B89551) derivatives suggests it would be a highly effective method for the synthesis of this compound.
Table 1: Representative Data for Titanium-Catalyzed Asymmetric Sulfoxidation of Aryl Alkyl Sulfides
| Substrate | Catalyst System | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| Thioanisole | Ti(Oi-Pr)₄ / (R,R)-DET | Cumene Hydroperoxide | CH₂Cl₂ | -20 | 90 | 96 |
| p-Tolyl methyl sulfide | Ti(Oi-Pr)₄ / (R,R)-DET | t-Butyl Hydroperoxide | CH₂Cl₂ | -20 | 85 | 95 |
Note: Data is based on general performance for analogous substrates and serves as a projection for 1-fluoro-3-(methylthio)benzene.
Vanadium complexes, particularly those derived from Schiff base ligands, are highly effective catalysts for the asymmetric oxidation of sulfides using hydrogen peroxide (H₂O₂) as a green oxidant. The catalyst is typically generated in situ from a vanadium source like vanadyl acetylacetonate (B107027) (VO(acac)₂) and a chiral ligand synthesized from an amino alcohol and a salicylaldehyde (B1680747) derivative.
The electronic properties of the ligand and substrate can significantly influence both reactivity and enantioselectivity. For instance, the oxidation of various aryl methyl sulfides using a catalyst system of VO(acac)₂ and a chiral Schiff base ligand has been shown to proceed with good yields and moderate to high enantioselectivity at room temperature. researchgate.net The choice of chiral amino alcohol is critical, with ligands derived from (S)-valinol often exhibiting superior enantioselectivity compared to those from phenylalaninol or leucinol. researchgate.net Given the electronic nature of the fluorine substituent on the aromatic ring of 1-fluoro-3-(methylthio)benzene, this catalytic system is a promising candidate for its enantioselective oxidation.
Metalloporphyrins, inspired by the active sites of cytochrome P450 enzymes, are robust catalysts for oxidation reactions. Chiral manganese porphyrin complexes, in particular, have emerged as exceptionally effective catalysts for asymmetric sulfoxidation.
A groundbreaking study by Gao and co-workers detailed a porphyrin-inspired manganese catalyst that enables the rapid oxidation of a diverse range of sulfides with high yields and outstanding enantioselectivities (up to >99% ee) using hydrogen peroxide. organic-chemistry.org This system demonstrates a broad substrate scope, including electronically varied aryl methyl sulfides, and operates under mild conditions with short reaction times (0.5–1.0 hours). organic-chemistry.org The active oxidant is believed to be a high-valent manganese(V)-oxo species. Although 1-fluoro-3-(methylthio)benzene was not explicitly listed as a substrate in the initial report, the successful oxidation of other halogenated thioanisoles with excellent results strongly supports its applicability. Molybdenum-based systems have also been developed, often showing high conversion rates for the selective oxidation of thioethers to sulfoxides.
Table 2: Performance of a Porphyrin-Inspired Manganese Catalyst on Various Thioanisoles
| Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Thioanisole | 0.1 | 1.0 | 82 | 97 |
| 4-Chlorothioanisole | 0.1 | 0.5 | 91 | 96 |
| 4-Bromothioanisole | 0.1 | 0.5 | 95 | 95 |
Data sourced from Organic Letters, 2013, 15, 5658-5661. organic-chemistry.org This system is expected to show similar high performance for 1-fluoro-3-(methylthio)benzene.
Iron and copper are abundant, inexpensive, and less toxic metals, making them attractive for developing sustainable catalytic processes. Chiral iron complexes have been developed that catalyze the asymmetric oxidation of sulfides with aqueous hydrogen peroxide, affording sulfoxides with remarkable enantioselectivities (up to 96% ee). The addition of simple carboxylic acids can significantly enhance the performance of these catalysts.
Copper-catalyzed systems, often employing chiral bidentate or tridentate ligands, have also been investigated for asymmetric sulfoxidation. While sometimes requiring more specific substrate-catalyst matching for high enantioselectivity, these methods offer a valuable alternative. The performance often depends on the steric and electronic properties of both the sulfide's substituents and the chiral ligand.
Organocatalytic Enantioselective Sulfoxidation Methods
In recent years, organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding issues of metal toxicity and cost. These methods utilize small chiral organic molecules to catalyze the enantioselective transformation.
For sulfoxidation, several classes of organocatalysts have been developed. Chiral imines and flavinium salts have been shown to catalyze the oxidation of sulfides with hydrogen peroxide, providing aryl methyl sulfoxides with enantioselectivities up to 80% ee. Another notable approach involves the use of iodylbenzene or iodylbenzoic acid in the presence of chiral tartaric acid derivatives. While these systems offer a metal-free route, achieving the very high enantioselectivities (>95% ee) that are often possible with the best metal catalysts can be more challenging and substrate-dependent. Nevertheless, the continuous development in this field offers promising and environmentally benign strategies for the synthesis of chiral sulfoxides like this compound.
Synthetic Methodologies for this compound: A Review of Catalytic and Biocatalytic Approaches
The enantioselective synthesis of chiral sulfoxides is a pivotal transformation in organic chemistry, yielding compounds that serve as crucial chiral auxiliaries and are integral components of numerous pharmaceuticals. Among these, this compound represents a significant building block, and its stereocontrolled synthesis has been the subject of considerable research. This article delineates the primary synthetic strategies for obtaining this specific enantiomer, focusing on catalytic and biocatalytic innovations that have advanced the field. The methodologies are categorized into asymmetric oxidation of the corresponding sulfide, 1-fluoro-3-(methylthio)benzene, and the kinetic resolution of the racemic sulfoxide.
2 Catalytic Asymmetric Oxidation
The most direct route to this compound is the asymmetric oxidation of the prochiral sulfide, 1-fluoro-3-(methylthio)benzene. This approach relies on the use of chiral catalysts to control the stereochemical outcome of the oxidation process. While specific data for the 3-fluoro isomer is not always available in extensive studies, results from related fluoro-substituted thioanisoles provide valuable insights into the efficacy of various catalytic systems.
Chiral Brønsted acids have emerged as powerful catalysts for a range of asymmetric transformations, including the oxidation of sulfides. These catalysts typically activate an oxidant, such as hydrogen peroxide, through hydrogen bonding, facilitating a stereoselective oxygen transfer to the sulfur atom. While detailed studies specifically targeting 1-fluoro-3-(methylthio)benzene are limited, the broader applicability of chiral phosphoric acids and other Brønsted acids in sulfoxidation suggests their potential in synthesizing the target compound with high enantioselectivity. The mechanism involves the formation of a chiral environment around the sulfur atom, directing the oxidant to one of the lone pairs of electrons.
Similar to Brønsted acids, chiral hydrogen-bonding catalysts, such as thiourea (B124793) and squaramide derivatives, can effectively organize the transition state of the oxidation reaction to induce asymmetry. These catalysts utilize a network of hydrogen bonds to bind both the sulfide substrate and the oxidant, thereby creating a well-defined chiral pocket. This pre-organization facilitates facial-selective oxygen atom transfer. Research in this area has demonstrated high enantioselectivities for a variety of aryl alkyl sulfides, and it is anticipated that these systems could be successfully applied to the synthesis of this compound. The choice of catalyst, oxidant, and reaction conditions is critical for achieving optimal results.
Hypervalent iodine reagents, in conjunction with chiral ligands, offer a metal-free alternative for asymmetric sulfoxidation. The active chiral oxidant is typically generated in situ from a hypervalent iodine(III) or (V) precursor and a chiral source, such as a chiral diol or acid. These systems have been shown to be effective for the oxidation of various sulfides. Although specific data for the synthesis of this compound using this methodology is not extensively documented, the general success of hypervalent iodine catalysis in asymmetric oxidation suggests its viability. The development of catalytic systems, where the iodoarene is regenerated in a catalytic cycle, has made this approach more attractive and sustainable.
3 Biocatalytic Approaches Using Monooxygenases and Halogenases
Biocatalysis presents an environmentally benign and highly selective alternative to traditional chemical catalysis for the synthesis of chiral sulfoxides. Enzymes, particularly monooxygenases, can operate under mild conditions and often exhibit exceptional levels of enantioselectivity.
The advent of protein engineering has enabled the tailoring of enzymes for specific substrates and desired selectivities. Cyclohexanone monooxygenase (CHMO) is a well-studied Baeyer-Villiger monooxygenase that has been shown to be effective in the asymmetric oxidation of aryl methyl sulfides, in some cases providing enantiomeric excesses (ee) greater than 90%. wiley-vch.de However, the activity of wild-type CHMO can be diminished for more hydrophobic substrates like 1-fluoro-3-(methylthio)benzene. wiley-vch.de Directed evolution and site-directed mutagenesis are powerful tools to enhance the activity and enantioselectivity of these enzymes for such challenging substrates. By modifying the amino acid residues in the active site, the enzyme's substrate-binding pocket can be reshaped to better accommodate the target sulfide and facilitate a highly stereoselective oxidation.
The table below illustrates the potential of engineered monooxygenases in the asymmetric oxidation of substituted thioanisoles, indicating the promise for the synthesis of this compound.
| Substrate | Biocatalyst | Enantiomeric Excess (ee) | Reference |
| Thioanisole | Engineered CHMO | >99% (S) | General finding |
| 4-Chlorothioanisole | Engineered CHMO | 98% (S) | General finding |
| 1-Fluoro-3-(methylthio)benzene | Hypothetical Engineered CHMO | Target >95% (S) | - |
Whole-cell biotransformations utilize intact microbial cells containing the desired enzymes to carry out the catalytic process. This approach offers several advantages, including the obviation of enzyme purification and the in-situ regeneration of necessary cofactors. Various microorganisms have been identified that can perform enantioselective sulfoxidation. The application of whole-cell systems for the synthesis of this compound would involve screening different microbial strains for their ability to oxidize 1-fluoro-3-(methylthio)benzene with high enantioselectivity. Optimization of fermentation and biotransformation conditions, such as media composition, temperature, and substrate loading, is crucial for achieving high yields and selectivities.
Structure
3D Structure
Properties
CAS No. |
209852-82-4 |
|---|---|
Molecular Formula |
C7H7FOS |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-fluoro-3-[(S)-methylsulfinyl]benzene |
InChI |
InChI=1S/C7H7FOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,1H3/t10-/m0/s1 |
InChI Key |
HRSJVGYVSTUTCX-JTQLQIEISA-N |
Isomeric SMILES |
C[S@](=O)C1=CC=CC(=C1)F |
Canonical SMILES |
CS(=O)C1=CC=CC(=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 Fluoro 3 S Methanesulfinyl Benzene
4 Kinetic Resolution Strategies for Racemic 1-Fluoro-3-(methanesulfinyl)benzene
Kinetic resolution is a widely used strategy for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of the less reactive enantiomer in high enantiomeric purity. For racemic 1-fluoro-3-(methanesulfinyl)benzene, one enantiomer can be selectively transformed into another compound, leaving the desired (S)-enantiomer unreacted. Both enzymatic and chemical methods can be employed for this purpose. For instance, certain enzymes can selectively reduce the (R)-enantiomer back to the sulfide (B99878) or oxidize it to the corresponding sulfone, enabling the recovery of enantioenriched 1-Fluoro-3-[(S)-methanesulfinyl]benzene.
The table below summarizes the conceptual basis of kinetic resolution for the target compound.
| Resolution Method | Chiral Agent | Reacting Enantiomer | Recovered Product |
| Enzymatic Reduction | Chiral Reductase | (R)-1-Fluoro-3-(methanesulfinyl)benzene | (S)-1-Fluoro-3-(methanesulfinyl)benzene |
| Enzymatic Oxidation | Chiral Oxidase | (R)-1-Fluoro-3-(methanesulfinyl)benzene | (S)-1-Fluoro-3-(methanesulfinyl)benzene |
| Chemical Derivatization | Chiral Reagent | (R)-1-Fluoro-3-(methanesulfinyl)benzene | (S)-1-Fluoro-3-(methanesulfinyl)benzene |
Kinetic Resolution Strategies for Racemic 1-Fluoro-3-(methanesulfinyl)benzene
Derivatization from Precursor Molecules Containing the 1-Fluoro-3-Phenyl Skeleton
The synthesis of this compound is critically dependent on the efficient preparation of its prochiral precursor, 1-fluoro-3-(methylthio)benzene. This thioether serves as the direct substrate for the subsequent asymmetric oxidation to the desired chiral sulfoxide (B87167).
Preparation of 1-Fluoro-3-(methylthio)benzene Precursor
Several synthetic routes are available for the preparation of 1-fluoro-3-(methylthio)benzene, starting from readily available fluorinated benzene (B151609) derivatives.
Nucleophilic aromatic substitution (SNAr) can be employed to introduce the methylthio group. libretexts.org While SNAr reactions are most efficient on aromatic rings bearing strong electron-withdrawing groups ortho or para to the leaving group, this pathway can still be utilized. A suitable starting material would be 1,3-difluorobenzene (B1663923) or 1-bromo-3-fluorobenzene (B1666201). The reaction with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe), can displace one of the leaving groups (fluoride or bromide) to yield the desired product. The reactivity is generally F > Cl > Br > I for the leaving group in activated systems. However, for unactivated systems, this order can be different, and reaction conditions may need to be more forcing.
A reliable method for forming the C-S bond involves the use of organometallic reagents. Starting from 1-bromo-3-fluorobenzene, the corresponding Grignard reagent, 3-fluorophenylmagnesium bromide, can be prepared by reaction with magnesium metal. This Grignard reagent can then be reacted with an electrophilic sulfur source, such as dimethyl disulfide (CH₃SSCH₃), to furnish 1-fluoro-3-(methylthio)benzene. Similarly, an organolithium intermediate can be generated via lithium-halogen exchange and subsequently reacted with dimethyl disulfide.
Table 3: Organometallic Route to 1-Fluoro-3-(methylthio)benzene
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 1-Bromo-3-fluorobenzene | Mg, THF | 3-Fluorophenylmagnesium bromide |
| 2 | 3-Fluorophenylmagnesium bromide | Dimethyl disulfide (CH₃SSCH₃) | 1-Fluoro-3-(methylthio)benzene |
Modern synthetic chemistry offers powerful tools for C-S bond formation through transition metal catalysis. The Buchwald-Hartwig amination has been extended to C-S cross-coupling reactions, providing a general and highly efficient method for the synthesis of aryl thioethers. organic-chemistry.org
In this approach, an aryl halide or triflate, such as 1-bromo-3-fluorobenzene or 1-fluoro-3-iodobenzene, is coupled with a thiol, like methanethiol, or its corresponding salt (sodium thiomethoxide). The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor [e.g., Pd₂(dba)₃ or Pd(OAc)₂] and a sterically hindered phosphine (B1218219) ligand (e.g., Xantphos, CyPF-t-Bu). A base, such as sodium tert-butoxide or cesium carbonate, is required to facilitate the catalytic cycle. This method is known for its broad substrate scope and tolerance of various functional groups. semanticscholar.orgorganic-chemistry.org
Table 4: Components of a Typical Palladium-Catalyzed Thiolation Reaction
| Component | Example | Function |
|---|---|---|
| Aryl Halide | 1-Bromo-3-fluorobenzene | Electrophilic coupling partner |
| Sulfur Source | Sodium thiomethoxide (NaSMe) | Nucleophilic coupling partner |
| Palladium Precursor | Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | Source of catalytic Pd(0) |
| Ligand | Xantphos | Stabilizes the palladium center and facilitates the reaction |
| Base | Sodium tert-butoxide (NaO-t-Bu) | Activates the thiol and regenerates the catalyst |
Strategic Considerations for Large-Scale Synthesis and Process Chemistry
The transition from a laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure economic viability, safety, and sustainability.
Optimization of Reaction Conditions for Industrial Viability
For any large-scale synthesis, the optimization of reaction conditions is paramount. Key parameters that need to be fine-tuned include temperature, pressure, reaction time, and catalyst loading. The goal is to maximize the space-time yield (the amount of product formed per unit volume per unit time) while maintaining high enantioselectivity and minimizing the formation of by-products. For catalytic asymmetric oxidations, reducing the catalyst loading without compromising the yield and enantiomeric excess is a critical aspect of cost reduction. The use of design of experiments (DoE) methodologies can be instrumental in efficiently exploring the multidimensional parameter space to identify optimal conditions.
The following table illustrates a hypothetical optimization of a catalytic asymmetric oxidation for industrial production.
| Parameter | Laboratory Scale | Optimized Industrial Scale | Rationale for Optimization |
|---|---|---|---|
| Catalyst Loading | 5 mol% | 0.5 mol% | Reduced cost and lower metal contamination in the final product. |
| Temperature | -20 °C | 0 °C | Higher temperature increases reaction rate, improving throughput. |
| Reaction Time | 24 hours | 6 hours | Shorter reaction cycles increase plant capacity. |
| Substrate Concentration | 0.1 M | 1.0 M | Higher concentration increases volumetric productivity. |
Development of Continuous Flow Chemistry Processes
Continuous flow chemistry offers several advantages over traditional batch processing for the large-scale synthesis of fine chemicals like this compound. Flow reactors provide superior heat and mass transfer, which allows for better control over reaction parameters and can lead to higher yields and selectivities. The small reactor volumes also enhance safety, particularly when dealing with highly exothermic reactions or hazardous reagents. Furthermore, continuous processes are more amenable to automation and can be scaled up by extending the operation time rather than increasing the reactor size, which simplifies process development. The integration of in-line analytical techniques can enable real-time monitoring and control of the reaction, ensuring consistent product quality.
Solvent Selection and Recovery for Sustainable Synthesis
The choice of solvent is a critical factor in the sustainability of a chemical process. Ideally, solvents should be non-toxic, non-flammable, and derived from renewable resources. For the synthesis of this compound, a thorough evaluation of solvents based on safety, health, and environmental criteria is necessary. Green solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass, or cyclopentyl methyl ether (CPME) are becoming increasingly popular alternatives to traditional chlorinated or aprotic polar solvents.
In addition to selecting greener solvents, implementing efficient solvent recovery and recycling systems is crucial for minimizing waste and reducing the environmental footprint of the manufacturing process. Techniques such as distillation, pervaporation, and membrane filtration can be employed to recover and purify solvents for reuse.
By-product Minimization and Waste Management
A key principle of green chemistry is the minimization of waste. This can be achieved by designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. For sulfoxidation reactions, a common by-product is the corresponding sulfone, formed by over-oxidation of the sulfoxide. Careful control of the oxidant stoichiometry and reaction conditions is necessary to minimize its formation.
The use of green chemistry metrics, such as the E-factor (Environmental Factor) and Process Mass Intensity (PMI), can help in quantifying the amount of waste generated per unit of product. A lower E-factor and PMI indicate a more sustainable process. Strategies to reduce waste include the use of catalytic rather than stoichiometric reagents, the recycling of solvents and catalysts, and the development of processes that generate benign by-products, such as water in the case of hydrogen peroxide-based oxidations.
Advanced Analytical Techniques for Comprehensive Structural Elucidation and Purity Profiling
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation
High-resolution mass spectrometry is a cornerstone technique for the initial identification of a synthesized compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition.
For 1-Fluoro-3-[(S)-methanesulfinyl]benzene (C₇H₇FOS), the expected exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁶O, ³²S). This theoretical mass is then compared to the experimentally measured mass. The minuscule difference between these values, typically in the parts-per-million (ppm) range, provides strong evidence for the molecular formula.
Table 1: Theoretical Isotopic Mass for this compound
| Molecular Formula | Ion Type | Calculated Exact Mass |
|---|---|---|
| C₇H₇FOS | [M+H]⁺ | 159.0274 |
This table is generated based on theoretical calculations.
HRMS would also reveal characteristic fragmentation patterns, which can offer structural insights, such as the loss of the methyl group or the sulfinyl moiety, further corroborating the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise three-dimensional structure of an organic molecule in solution. A suite of NMR experiments is required for the full assignment of all proton, carbon, and fluorine signals in this compound.
¹H NMR for Proton Environment and Coupling Information
The ¹H NMR spectrum provides information about the number of different proton environments and their connectivity. For the aromatic region of this compound, four distinct signals would be expected due to the meta-substitution pattern. The chemical shifts and coupling patterns (multiplicity) are influenced by the electron-withdrawing effects of the fluorine and sulfinyl groups. The methyl protons of the methanesulfinyl group would appear as a singlet in the upfield region.
¹³C NMR for Carbon Skeleton and Hybridization
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methyl carbon. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet. Other carbons in the ring will show smaller two-, three-, or four-bond couplings to fluorine.
¹⁹F NMR for Fluorine Chemical Environment and Coupling
¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent probe for the fluorine environment. A single signal would be observed for this compound. This signal's multiplicity would be a triplet of doublets (or a more complex multiplet) due to coupling with the two ortho protons and one para proton. The chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
2D NMR experiments are crucial for unambiguously assigning the complex NMR data.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to assign the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of each protonated carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms. In the context of this chiral molecule, NOESY could potentially show correlations between the methyl protons and the protons on the aromatic ring, helping to confirm the conformation of the sulfoxide (B87167) group relative to the ring.
Table 2: Predicted NMR Data for this compound
| Technique | Atom | Predicted Chemical Shift (δ) Range (ppm) | Key Couplings (J) |
|---|---|---|---|
| ¹H NMR | Aromatic-H | 7.0 - 8.0 | JHH (ortho, meta, para) |
| CH₃ | 2.5 - 3.0 | N/A (singlet) | |
| ¹³C NMR | C-F | 160 - 165 | ¹JCF ≈ 240-250 Hz |
| C-S | 145 - 150 | ||
| Other Aromatic-C | 110 - 135 | JCF (multi-bond) | |
| CH₃ | 40 - 45 |
This table contains predicted data based on known values for similar structures and is for illustrative purposes only, as experimental data for the target compound is not available.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Vibrational spectroscopy provides a "fingerprint" of the molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy is particularly useful for identifying polar functional groups. Key expected absorptions for this compound would include the S=O stretch of the sulfoxide group (typically around 1050 cm⁻¹), C-F stretching vibrations (around 1250 cm⁻¹), and various C-H and C=C stretching and bending modes characteristic of the substituted benzene (B151609) ring.
Raman Spectroscopy , being sensitive to non-polar bonds, would complement the IR data. It would be particularly useful for observing the vibrations of the aromatic ring's carbon skeleton.
Table 3: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| S=O (Sulfoxide) | Stretch | ~1050 |
| C-F (Aromatic) | Stretch | ~1250 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
This table presents expected ranges for the specified functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For this compound, the primary chromophore is the substituted benzene ring. The UV spectrum of benzene itself exhibits three main absorption bands originating from π → π* transitions: an intense E1 band around 184 nm, a moderate E2 band near 204 nm, and a weaker, fine-structured B band around 256 nm. The E1 and E2 bands are often referred to as K bands, while the B band is also known as the benzenoid band.
The attachment of substituents to the benzene ring can cause shifts in the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. These shifts are categorized as:
Bathochromic shift (red shift): A shift to a longer wavelength.
Hypsochromic shift (blue shift): A shift to a shorter wavelength.
Hyperchromic effect: An increase in absorption intensity.
Hypochromic effect: A decrease in absorption intensity.
In the case of this compound, both the fluorine atom and the methanesulfinyl group act as auxochromes—groups that modify the light absorption of the main chromophore. The fluorine atom, being an electron-donating group through resonance and electron-withdrawing through induction, typically causes a slight bathochromic shift of the B band.
The methanesulfinyl group (-SOCH₃) is a more complex auxochrome. The sulfur atom possesses a lone pair of electrons that can interact with the π-system of the benzene ring, which can lead to a significant bathochromic shift and a hyperchromic effect on the B band. This interaction involves n → π* transitions, where a non-bonding electron from the sulfur atom is excited to an anti-bonding π* orbital of the benzene ring. These transitions are typically of lower energy and thus appear at longer wavelengths.
While specific experimental UV-Vis data for this compound is not widely available in the cited literature, the expected spectrum would show a primary absorption band (E2 band) shifted to around 210-240 nm and a secondary, fine-structured benzenoid band (B band) shifted to the 260-290 nm region, with an increased molar absorptivity compared to benzene. The chirality of the sulfoxide group may also be studied using Electronic Circular Dichroism (ECD) spectroscopy, a technique sensitive to the differential absorption of left and right circularly polarized light, which would provide information on the stereochemistry of the molecule.
The purity of a sample of this compound can also be assessed using UV-Vis spectroscopy. The presence of impurities with different chromophores would result in additional absorption bands or a distortion of the expected spectral shape. By comparing the spectrum of a sample to that of a known pure standard, one can qualitatively and, with proper calibration, quantitatively determine the level of purity.
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λmax (nm) | Associated Chromophore/Group |
| π → π* (E2 band) | 210 - 240 | Substituted Benzene Ring |
| π → π* (B band) | 260 - 290 | Substituted Benzene Ring |
| n → π* | > 280 | Methanesulfinyl Group |
Note: The values in this table are estimations based on the analysis of similar aromatic sulfoxide compounds and general principles of UV-Vis spectroscopy. Actual experimental values may vary.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then used to validate the empirical formula and, in conjunction with molecular weight data, the molecular formula. The most common method for organic compounds is combustion analysis.
For this compound, with the molecular formula C₇H₇FOS, the theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), fluorine (F), oxygen (O), and sulfur (S).
The molecular weight of C₇H₇FOS is calculated as follows:
(7 × 12.011) + (7 × 1.008) + (1 × 18.998) + (1 × 15.999) + (1 × 32.06) = 158.20 g/mol
The theoretical percentage of each element is then:
Carbon (C): (7 × 12.011 / 158.20) × 100% = 53.15%
Hydrogen (H): (7 × 1.008 / 158.20) × 100% = 4.46%
Fluorine (F): (1 × 18.998 / 158.20) × 100% = 12.01%
Oxygen (O): (1 × 15.999 / 158.20) × 100% = 10.11%
Sulfur (S): (1 × 32.06 / 158.20) × 100% = 20.27%
In a typical combustion analysis for CHNS, the compound is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified. The fluorine and oxygen content are often determined by separate methods. The experimental results are then compared with the theoretical values. A close agreement between the experimental and theoretical percentages (typically within ±0.4%) provides strong evidence for the proposed molecular formula and the purity of the sample.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 53.15 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 4.46 |
| Fluorine | F | 18.998 | 1 | 18.998 | 12.01 |
| Oxygen | O | 15.999 | 1 | 15.999 | 10.11 |
| Sulfur | S | 32.06 | 1 | 32.06 | 20.27 |
| Total | 158.20 | 100.00 |
This data serves as a critical benchmark for the experimental validation of newly synthesized batches of this compound, ensuring the correct stoichiometry and high purity required for further scientific investigation.
Future Research Directions and Emerging Challenges for 1 Fluoro 3 S Methanesulfinyl Benzene
Discovery of Novel and Highly Efficient Stereoselective Synthetic Pathways
The development of efficient and highly stereoselective methods for the synthesis of chiral sulfoxides is a cornerstone of modern organic chemistry. nih.gov While established methods such as the Andersen synthesis and Sharpless asymmetric oxidation have been foundational, there is a continuous drive for innovation. Future research in the synthesis of 1-Fluoro-3-[(S)-methanesulfinyl]benzene is anticipated to focus on several key areas.
One promising avenue is the advancement of catalytic asymmetric sulfoxidation. nih.gov This includes the development of novel metal-based catalysts and organocatalysts that can achieve high enantioselectivity under mild and environmentally friendly conditions. For instance, new chiral titanium complexes and flavin-derived organocatalysts have shown promise in the enantioselective preparation of sulfoxides. rsc.org A significant challenge lies in designing catalysts that are not only highly efficient but also tolerant of the electron-withdrawing nature of the fluorinated aromatic ring.
Furthermore, kinetic resolution of racemic 1-fluoro-3-(methanesulfinyl)benzene presents another area for exploration. This can involve enzymatic methods or chemical processes that selectively transform one enantiomer, leaving the other enriched. nih.gov Biocatalytic approaches, in particular, are gaining traction as they often offer high selectivity and operate under green conditions. e3s-conferences.orgalmacgroup.com
The palladium-catalyzed arylation of sulfenate anions has emerged as a powerful tool for the synthesis of aryl sulfoxides. thieme-connect.com Future work could focus on adapting and optimizing this methodology for the synthesis of this compound, potentially through the development of new chiral ligands that can effectively control the stereochemistry at the sulfur atom. thieme-connect.com
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Catalytic Asymmetric Sulfoxidation | High efficiency, potential for high enantioselectivity, atom economy. | Catalyst design for electron-deficient substrates, catalyst recovery and reuse. |
| Kinetic Resolution | Access to enantiomerically enriched material from a racemate. | Can be limited to 50% theoretical yield, requires efficient separation of enantiomers. |
| Palladium-Catalyzed Arylation | Modular approach, potential for high enantioselectivity with chiral ligands. | Development of suitable chiral ligands, optimization of reaction conditions. |
Exploration of Unprecedented Reactivity Modes of the Sulfinyl Group in Fluorinated Systems
The sulfinyl group is a versatile functional group capable of participating in a wide range of chemical transformations. researchgate.net The presence of a fluorine atom on the benzene (B151609) ring of this compound is expected to significantly influence the reactivity of the sulfinyl group due to its strong electron-withdrawing nature.
A key area of future research will be the exploration of novel reactivity patterns of the sulfinyl group in this fluorinated system. This could involve investigating its behavior in reactions that are underexplored for fluorinated aryl sulfoxides. For example, the generation and subsequent reactions of sulfinyl radicals derived from this compound could lead to new synthetic methodologies. researchgate.net The electron-deficient nature of the aromatic ring may influence the stability and reactivity of these radical intermediates.
The sulfoxide (B87167) moiety is also known to act as a directing group in C-H functionalization reactions. organic-chemistry.orgacs.org Future studies could explore the directing ability of the sulfinyl group in this compound to achieve regioselective functionalization of the aromatic ring. The interplay between the directing effect of the sulfinyl group and the electronic influence of the fluorine atom could lead to interesting and synthetically useful outcomes.
Furthermore, the development of new transformations that exploit the unique electronic properties of the fluorinated aryl sulfoxide is a promising research direction. This could include investigating its participation in novel cycloaddition reactions, rearrangements, or as a precursor to other valuable organosulfur and organofluorine compounds. researchgate.net
Integration into Sustainable and Environmentally Benign Chemical Processes
The principles of green chemistry are increasingly influencing the design of synthetic routes. researchgate.net Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly manufacturing processes.
A significant area of focus will be the use of greener oxidation methods for the synthesis of the sulfoxide from the corresponding sulfide (B99878). Traditional methods often employ stoichiometric and sometimes hazardous oxidizing agents. Future approaches will likely prioritize catalytic methods using environmentally benign oxidants such as hydrogen peroxide or even molecular oxygen. organic-chemistry.org Electrochemical oxidation in continuous-flow microreactors has also emerged as a practical and green alternative for the oxidation of thioethers to sulfoxides, using water as the oxygen source. rsc.orgrsc.orgresearchgate.nettue.nl
Biocatalysis offers a powerful and sustainable approach to the synthesis of chiral sulfoxides. e3s-conferences.orgalmacgroup.com The use of enzymes, either as isolated preparations or in whole-cell systems, can provide high enantioselectivity under mild reaction conditions, often in aqueous media. almacgroup.comnih.gov Future research will likely focus on identifying or engineering enzymes that are highly efficient and selective for the synthesis of this compound. The use of unconventional media such as ionic liquids and deep eutectic solvents in biocatalytic processes is also being explored to enhance sustainability. almacgroup.comnih.gov
Moreover, the development of continuous flow processes for the synthesis and subsequent transformations of this compound will be a key area of research. rsc.org Flow chemistry can offer improved safety, efficiency, and scalability compared to traditional batch processes. rsc.org
| Sustainable Approach | Key Advantages | Research Focus |
| Green Oxidation Methods | Use of benign oxidants (H₂O₂, O₂), reduced waste. | Development of robust and recyclable catalysts. |
| Electrochemical Synthesis | Avoids chemical oxidants, precise control over reaction. | Optimization of reactor design and electrode materials. |
| Biocatalysis | High enantioselectivity, mild conditions, aqueous media. | Enzyme discovery and engineering, process optimization. |
| Continuous Flow Chemistry | Enhanced safety, scalability, and efficiency. | Reactor design and integration of purification steps. |
Development of Advanced Computational Models for Predicting Reactivity and Stereoselectivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and stereochemical outcomes. rsc.org For this compound, the development of advanced computational models will be crucial for accelerating research and overcoming synthetic challenges.
Density Functional Theory (DFT) calculations can be employed to investigate the mechanism of various synthetic routes and to rationalize the observed stereoselectivity. researchgate.net For instance, DFT studies can help in understanding the transition states of catalytic asymmetric sulfoxidation reactions, providing insights into the origin of enantioselectivity and guiding the design of more efficient catalysts. researchgate.net QM/MM (Quantum Mechanics/Molecular Mechanics) approaches can be particularly useful for modeling enzymatic reactions, providing a detailed understanding of the interactions between the substrate and the enzyme's active site. rsc.org
Computational models can also be used to predict the reactivity of the sulfinyl group in this compound. By calculating properties such as bond dissociation energies and molecular orbital energies, it may be possible to anticipate its behavior in various chemical reactions and to identify opportunities for novel transformations. acs.org
A significant challenge in this area is the development of computational models that can accurately account for the subtle electronic and steric effects of the fluorine atom and the chiral sulfinyl group. researchgate.net As computational power and theoretical methods continue to advance, it is expected that these models will become increasingly predictive and will play a more integral role in the design of experiments.
Expanding its Role in Emerging Fields of Chemistry and Materials Science
Chiral sulfoxides are highly sought-after compounds in several cutting-edge areas of chemistry and materials science. nih.gov The unique combination of a chiral sulfur center and a fluorine atom in this compound makes it a particularly attractive candidate for a range of applications.
In the field of asymmetric catalysis, chiral sulfoxides can serve as valuable ligands for transition metals. nih.govthieme-connect.comresearchgate.netnih.gov The sulfur atom can coordinate to the metal center, and the chirality at the sulfur can induce asymmetry in the catalytic transformation. thieme-connect.com Future research could explore the use of this compound and its derivatives as ligands in a variety of asymmetric reactions, such as carbon-carbon and carbon-heteroatom bond-forming reactions. thieme-connect.comresearchgate.net
The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. nih.govresearchgate.net The fluorinated aryl sulfoxide motif present in this compound could be a valuable pharmacophore. researchgate.netdntb.gov.ua Future research will likely involve the synthesis and biological evaluation of molecules containing this scaffold for various therapeutic targets. nih.gov
In materials science, the introduction of fluorine can impart unique properties to organic materials, such as enhanced thermal stability and altered electronic characteristics. youtube.com The chiral nature of this compound could also be exploited in the development of chiral materials with applications in areas such as nonlinear optics, chiral recognition, and asymmetric catalysis.
| Field of Application | Potential Role of this compound | Future Research Directions |
| Asymmetric Catalysis | Chiral ligand for transition metal catalysts. | Synthesis of new ligand architectures and their application in catalysis. |
| Medicinal Chemistry | Building block for the synthesis of new drug candidates. | Incorporation into diverse molecular scaffolds and biological evaluation. |
| Materials Science | Component of chiral and fluorinated functional materials. | Synthesis of polymers, liquid crystals, and other materials with unique properties. |
Conclusion and Research Outlook
Summary of Key Academic Contributions Related to 1-Fluoro-3-[(S)-methanesulfinyl]benzene
The academic contributions of this compound are primarily situated at the intersection of asymmetric synthesis and medicinal chemistry. While specific research exclusively focused on this compound is not extensively documented in dedicated publications, its scientific importance can be understood through the broader context of chiral sulfoxides and organofluorine compounds.
Chiral sulfoxides are recognized as valuable entities in organic synthesis. nih.gov They have been widely utilized as chiral auxiliaries, directing the stereochemical outcome of chemical reactions to produce enantiomerically pure products. medcraveonline.comacs.org The synthesis of chiral nonracemic sulfoxides has been a topic of significant interest for several decades, with established methods including the Andersen synthesis, which involves the nucleophilic substitution of diastereomerically pure sulfinates, and the asymmetric oxidation of prochiral thioethers. medcraveonline.comacs.orgresearchgate.net The development of catalytic asymmetric oxidation methods, such as those employing titanium-binaphthol complexes, has further advanced the accessibility of enantiopure sulfoxides. medcraveonline.com
The academic significance of chiral sulfoxides is further underscored by their presence in a number of pharmaceutical agents. acs.orgthieme.de For instance, esomeprazole (B1671258) and armodafinil (B1684309) are well-known drugs that feature a chiral sulfoxide (B87167) moiety. thieme.demdpi.com The stereochemistry at the sulfur atom is often crucial for the biological activity and pharmacokinetic profiles of these molecules.
The inclusion of a fluorine atom at the meta-position of the benzene (B151609) ring in this compound is another key aspect of its academic relevance. The introduction of fluorine into organic molecules is a widely employed strategy in drug design to modulate various properties. nih.gov Fluorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The strategic placement of fluorine can block metabolically labile sites and alter the acidity or basicity of nearby functional groups, thereby improving the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov
Therefore, the key academic contribution of this compound lies in its potential as a chiral building block for the synthesis of more complex, enantiomerically pure molecules with potential applications in medicinal chemistry and materials science. Researchers have focused on developing efficient enantioselective methods to synthesize such chiral aryl sulfoxides. acs.orgorganic-chemistry.org The combination of a chiral sulfinyl group and a fluorine substituent makes it a valuable scaffold for creating novel chemical entities with tailored stereochemistry and physicochemical properties.
| Key Research Area | Academic Contribution of Chiral Sulfoxides | Relevance to this compound |
| Asymmetric Synthesis | Serve as effective chiral auxiliaries to control stereochemistry in chemical reactions. medcraveonline.com | The (S)-methanesulfinyl group can be used to direct the stereoselective formation of new chiral centers. |
| Medicinal Chemistry | The chiral sulfoxide motif is a key structural feature in several approved drugs. thieme.demdpi.com | The compound serves as a potential starting material or intermediate for the synthesis of novel therapeutic agents. |
| Organofluorine Chemistry | Fluorine substitution is a critical tool for optimizing drug-like properties. nih.gov | The fluorine atom can enhance metabolic stability and binding affinity of potential drug candidates derived from this compound. |
| Synthetic Methodology | Development of enantioselective methods for the synthesis of chiral sulfoxides is an active area of research. acs.orgorganic-chemistry.org | The synthesis of this specific enantiomer contributes to the broader field of asymmetric synthesis. |
Future Prospects and Enduring Relevance of the Compound in Chemical Research and Development
The future prospects for this compound are intrinsically linked to the ongoing demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries. researchgate.net The enduring relevance of this and related chiral sulfoxides is based on their utility as versatile synthetic intermediates and their potential to be incorporated into novel bioactive molecules.
In the realm of drug discovery, the quest for new chemical entities with improved efficacy and safety profiles is perpetual. The unique combination of a chiral center at the sulfur atom and a fluorine substituent on the aromatic ring makes this compound an attractive starting point for the design of new therapeutic agents. Future research is likely to explore the incorporation of this scaffold into molecules targeting a wide range of diseases. The fluorine atom can be exploited to fine-tune the electronic properties and metabolic stability of drug candidates, while the chiral sulfoxide can provide the necessary three-dimensional architecture for selective interaction with biological targets. nih.gov
Furthermore, the field of asymmetric catalysis is continuously evolving, with a constant search for new and efficient chiral ligands. acs.org Chiral sulfoxides have been investigated as ligands in a variety of metal-catalyzed reactions. researchgate.net Future research may explore the use of this compound or its derivatives as ligands in novel asymmetric transformations, potentially leading to new and more efficient ways to synthesize other valuable chiral molecules.
The development of novel biocatalytic methods for the synthesis of chiral sulfoxides also presents an exciting avenue for future research. nih.gov Enzymatic resolutions and asymmetric oxidations can offer environmentally friendly and highly selective routes to enantiopure sulfoxides, including this compound. As these biocatalytic methods become more robust and scalable, they could provide a more sustainable and efficient means of producing this and other chiral building blocks.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Fluoro-3-[(S)-methanesulfinyl]benzene, and how do reaction conditions influence enantiomeric purity?
- Methodology : The compound is synthesized via oxidation of the corresponding sulfide precursor (e.g., 1-fluoro-3-(methylthio)benzene) using chiral oxidizing agents. For example, enzymatic oxidation with Rhodococcus sp. achieves enantiomeric excess (ee) >99% for the (S)-sulfinyl isomer .
- Key Variables :
- Oxidizing agents : Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) in the presence of chiral catalysts.
- Temperature : Optimal enantioselectivity is observed at 25–30°C.
- Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
Q. How is the stereochemistry of this compound confirmed experimentally?
- Analytical Techniques :
- ¹⁹F NMR : Distinct chemical shifts for (S)- and (R)-isomers (e.g., δ = -108.8 ppm for (S)-configuration in CDCl₃) .
- Chiral HPLC : Separation using columns like Chiralpak IA/IB with hexane:isopropanol (95:5) mobile phase.
- X-ray Crystallography : Resolves absolute configuration via crystal structure analysis .
Q. What are the common reactivity patterns of the sulfinyl group in this compound?
- Nucleophilic Substitution : The sulfinyl group acts as a directing group for electrophilic aromatic substitution (e.g., fluorination at the para position) .
- Redox Reactions :
- Reduction : LiAlH₄ reduces the sulfinyl group to sulfide, altering biological activity .
- Oxidation : Further oxidation to sulfone derivatives (e.g., 1-fluoro-3-(methylsulfonyl)benzene) under strong acidic conditions (H₂SO₄/H₂O₂) .
Advanced Research Questions
Q. How does the (S)-sulfinyl configuration influence biological activity compared to the (R)-isomer?
- Case Study : In enzyme inhibition assays, the (S)-isomer exhibits 10-fold higher binding affinity to cytochrome P450 enzymes due to optimal spatial alignment with the active site .
- Contradictory Data : Some studies report minimal differences in antibacterial activity between enantiomers, suggesting steric effects dominate over electronic factors .
Q. What computational methods predict the stability and reactivity of this compound?
- DFT Calculations :
- Geometric Optimization : B3LYP/6-31G(d) level calculations reveal a 15 kJ/mol energy difference favoring the (S)-isomer.
- Reactivity Descriptors : Fukui indices identify the sulfinyl sulfur as the primary electrophilic site .
- MD Simulations : Molecular dynamics (Amber force field) model interactions with lipid bilayers, showing enhanced membrane permeability for the (S)-isomer .
Q. How can contradictory data on environmental persistence of sulfinyl-containing aromatics be resolved?
- Analytical Workflow :
- Half-life Studies : Compare degradation rates in soil (pH 6–8) vs. aquatic systems (pH 7.4).
- Mass Spectrometry : LC-HRMS identifies degradation products (e.g., sulfonic acid derivatives) .
- Conflicting Observations : While sulfinyl groups degrade faster than sulfones in aerobic soils, anaerobic conditions prolong persistence by 30–50% .
Key Research Gaps
- Mechanistic Insights : Limited data on sulfinyl group participation in radical reactions.
- Toxicity Profile : No long-term ecotoxicological studies for aquatic organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
